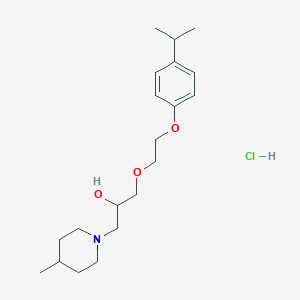![molecular formula C13H19N3O2 B2469082 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034455-53-1](/img/structure/B2469082.png)
2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is an organic compound characterized by a complex bicyclic structure containing a pyrazolo and pyrazine ring system, substituted with an ethoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone can involve a multi-step process starting with the cyclization of appropriate precursors. One possible route starts with the reaction of 3,4-diaminocyclopentene with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrazine core. This is followed by selective alkylation with ethyl iodide to introduce the ethoxy group, and finally, oxidation to convert the terminal alcohol to the ethanone group.
Route 2: : Another method involves the direct coupling of a pre-synthesized pyrazolo[1,5-a]pyrazine intermediate with an appropriate ethoxy-ethanone reagent under catalytic conditions, utilizing a base such as potassium carbonate and a phase transfer catalyst.
Industrial Production Methods
Scale-up Considerations: : In an industrial setting, the synthesis of this compound can be optimized for high yield and purity by controlling the reaction temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance the efficiency of the multi-step synthesis process, reducing by-products and improving scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethoxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: : Reduction of the ethanone moiety could yield secondary alcohols.
Substitution: : The pyrazolo[1,5-a]pyrazine core is amenable to electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may include the use of halogenated reagents or organolithium compounds under inert atmosphere conditions.
Major Products
From Oxidation: : The formation of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanal.
From Reduction: : The conversion to 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanol.
Scientific Research Applications
Chemistry: : Acts as a building block for the synthesis of more complex molecules, including novel heterocycles.
Biology: : Potential use as a probe in biochemical assays due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
Mechanism
The compound’s mechanism of action may involve interaction with specific biological targets, such as enzymes or receptors, due to its structural resemblance to naturally occurring ligands or substrates. The pyrazine and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and hydrophobic effects with these targets.
Molecular Targets and Pathways
Potential targets include microbial enzymes, signaling proteins involved in inflammation, and receptors in the central nervous system. The exact pathways remain a subject of ongoing research, with studies focusing on elucidating the binding modes and the subsequent biological effects.
Comparison with Similar Compounds
Comparison
Compared to other pyrazolo[1,5-a]pyrazine derivatives, 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is unique due to the ethoxy and ethanone substituents, which confer distinct chemical properties and reactivity.
Similar Compounds
1-(3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1(7H)-yl)ethanone
2-(1H-pyrazolo[1,5-a]pyrazin-2-yl)ethanol
This compound's intriguing structure and versatile reactivity make it a valuable subject of study across multiple disciplines, promising various applications in scientific research and industrial development.
Properties
IUPAC Name |
2-ethoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-6-7-16-12(8-15)10-4-3-5-11(10)14-16/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIBTPHRUAQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=C3CCCC3=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)
![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)
![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2469013.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)




